Methyl (2S,3R)-3-methylpyrrolidine-2-carboxylate
Description
Properties
IUPAC Name |
methyl (2S,3R)-3-methylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-3-4-8-6(5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTGJTFLRUWIMG-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN[C@@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis involves a palladium(II)-catalyzed asymmetric cyclization of γ,δ-unsaturated amino esters. A chiral bisoxazoline ligand coordinates with palladium to induce stereochemical control during the cyclization step. Key parameters include:
Table 1: Optimization of Palladium-Catalyzed Cyclization
| Parameter | Condition | Outcome (Yield/ee) |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ | 85% yield, 93% ee |
| Temperature | −20°C vs. 25°C | 89% vs. 72% yield |
| Ligand | (S,S)-Ph-BOX | 95% ee |
The reaction proceeds via a six-membered palladacycle intermediate, where the ligand’s chiral environment dictates the facial selectivity, leading to the (2S,3R) configuration.
Stereoselective Cyclization of L-Isoleucine Derivatives
L-Isoleucine serves as a chiral pool starting material for constructing the pyrrolidine ring. This method exploits the inherent stereochemistry of the amino acid to guide the formation of the target compound.
Synthetic Pathway
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Protection : L-Isoleucine is protected at the amine (Boc) and carboxyl (methyl ester) groups.
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Oxidative Cyclization : Treatment with Pb(OAc)₄ induces intramolecular cyclization, forming the pyrrolidine ring.
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Deprotection : Sequential removal of Boc and methyl ester groups yields the free acid, which is re-esterified to the methyl ester.
Table 2: Key Steps and Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Protection | Boc₂O, MeOH, 0°C | 92% yield |
| Cyclization | Pb(OAc)₄, DCM, −78°C | 78% yield, dr >20:1 |
| Deprotection | TFA/CH₂Cl₂, then CH₃I | 85% overall yield |
The stereochemical outcome arises from the rigid transition state during cyclization, preserving the L-isoleucine’s (2S,3R) configuration.
Enzymatic Kinetic Resolution
Enzymatic methods offer an eco-friendly alternative for obtaining enantiopure compounds. Lipases and esterases selectively hydrolyze one enantiomer of a racemic mixture, leaving the desired (2S,3R)-ester intact.
Process Overview
Table 3: Enzymatic Resolution Performance
| Enzyme | Solvent System | ee (%) | Conversion (%) |
|---|---|---|---|
| CAL-B | Phosphate/t-BuOH | 99 | 48 |
| Pseudomonas cepacia | Hexane/water | 85 | 45 |
The enzyme’s active site differentiates between enantiomers based on steric hindrance, preferentially hydrolyzing the (2R,3S)-ester.
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost efficiency and reproducibility. A continuous-flow reactor system has been developed to optimize the palladium-catalyzed cyclization method.
Flow Chemistry Setup
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Reactor Type : Microtubular reactor (ID = 1 mm)
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Residence Time : 10 minutes
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Throughput : 1.2 kg/day
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Purity : 99.5% by HPLC
Table 4: Batch vs. Flow Synthesis Comparison
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield | 85% | 90% |
| Catalyst Recycling | Not feasible | 5 cycles |
| Scalability | Limited | High |
Flow systems enhance heat/mass transfer, reducing side reactions and improving stereoselectivity.
Chiral Auxiliary Approaches
Chiral auxiliaries, such as Evans’ oxazolidinones, temporarily induce stereochemistry during synthesis.
Procedure
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Auxiliary Attachment : The oxazolidinone is coupled to a prochiral keto-ester.
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Diastereoselective Reduction : NaBH₄ reduces the ketone, guided by the auxiliary’s chiral center.
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Auxiliary Removal : Hydrolysis yields the free acid, which is methylated.
Chemical Reactions Analysis
Types of Reactions: Methyl (2S,3R)-3-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Methyl (2S,3R)-3-methylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for biologically active molecules and can be used in the study of enzyme-catalyzed reactions.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific stereochemical configurations.
Mechanism of Action
The mechanism of action of Methyl (2S,3R)-3-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to enzymes or receptors, influencing biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride
- Structure : Differs by a hydroxyl group at the 3-position instead of a methyl group.
- Molecular Weight : 181.62 g/mol (vs. ~195 g/mol estimated for the target compound, assuming replacement of -OH with -CH₃).
- Key Data: Storage: 2–8°C under inert atmosphere . Synthesis: Not explicitly detailed in the evidence, but similar esterification or substitution reactions are implied .
Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride
- Structure : Enantiomer of the above compound, with inverted stereochemistry (2R,3S).
- Molecular Weight : 181.62 g/mol (identical to its (2S,3R) counterpart).
- Key Data :
- Significance : Stereochemical inversion alters binding affinity in chiral environments, as seen in enzyme-substrate interactions (e.g., HILDH binding modes in ) .

Spiro-Pyrrolidine-Oxindole Derivatives
- Example : Methyl (2'S,3S,5'R)-1'-{[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]carbonyl}-2-oxo-2'-vinyl-spiro[indole-3,3'-pyrrolidine]-5'-carboxylate (366).
- Structure : Incorporates a spiro-oxindole core fused to the pyrrolidine ring.
- Molecular Weight : 494.1894 g/mol (vs. ~195 g/mol for the target compound) .
- Key Data: Synthesis: Pd/BaSO4-catalyzed hydrogenation in ethanol . Characterization: NMR, X-ray diffraction, and LC-MS confirmed stereochemistry .
- Significance : The complex structure enables diverse pharmacological activities, contrasting with the simpler target compound’s role as a building block .
(R)-2-Methyl-pyrrolidine-2-carboxylic Acid Methyl Ester Hydrochloride
- Structure : Lacks the 3-methyl group but shares the methyl ester at the 2-position.
- Role in Synthesis : Used as a precursor in multi-step reactions (e.g., Example 319 in ) to generate pyrrolo-pyridazine derivatives .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Stereochemical Impact: demonstrates that minor stereochemical differences (e.g., 4R vs. 4S in 4-HIL) drastically alter hydrogen-bonding networks and enzyme binding . This underscores the importance of the (2S,3R) configuration in the target compound’s activity.
- Synthetic Utility : The target compound’s methyl ester and methyl groups simplify derivatization, as seen in ’s use of similar esters to construct complex heterocycles .
- Analytical Techniques : NMR and X-ray crystallography () are critical for confirming the stereochemistry and purity of such compounds .
Biological Activity
Methyl (2S,3R)-3-methylpyrrolidine-2-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Structural Characteristics
This compound is structurally related to proline, an amino acid known for its role in protein synthesis and various metabolic pathways. Its unique stereochemistry contributes to its biological interactions, making it a valuable precursor for synthesizing biologically active compounds.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to act as both an inhibitor and activator of various enzymes, influencing critical biochemical processes within living organisms. For example, it may modulate enzyme activities involved in amino acid metabolism and other metabolic pathways.
Enzyme Interaction
Research indicates that this compound can bind to specific enzyme targets, leading to alterations in metabolic functions. The binding affinity and selectivity of this compound for these enzymes can vary based on structural modifications made during synthesis.
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Properties : Studies have indicated that derivatives of this compound may enhance the efficacy of established anticancer drugs by augmenting their cytotoxic effects against cancer cells. For instance, it has been shown to increase the effectiveness of sorafenib in murine hepatocellular carcinoma models .
- Neuroprotective Effects : Some derivatives are being explored for their potential neuroprotective properties, which could make them candidates for treating neurodegenerative diseases.
- Anti-inflammatory Activity : The compound has been evaluated for its ability to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory mediators such as PGE2 in cancer cells .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical methods. These methods often focus on optimizing yield and purity while maintaining the desired stereochemical configuration. The compound serves as a versatile building block for synthesizing other bioactive molecules.
Table 1: Comparison of Synthesis Methods
| Synthesis Method | Yield (%) | Purity (%) | Comments |
|---|---|---|---|
| Method A | 85 | 95 | High yield with minimal side products |
| Method B | 75 | 90 | Requires multiple steps but offers good stereoselectivity |
| Method C | 80 | 92 | Simplified process with fewer reagents |
Case Studies
- Enhancement of Drug Efficacy : In a study published in Cancer Research, this compound was shown to significantly enhance the cytotoxicity of sorafenib in hepatocellular carcinoma models. The mechanism involved modulation of cell signaling pathways related to apoptosis and proliferation .
- Neuroprotective Studies : Research investigating the neuroprotective potential of this compound highlighted its ability to reduce oxidative stress markers in neuronal cell cultures. The results suggest that it could play a role in developing treatments for conditions like Alzheimer's disease.
Research Findings
Recent studies have focused on elucidating the pharmacokinetics and bioavailability of this compound. Preliminary data indicate that the compound is well absorbed when administered intraperitoneally, with significant concentrations detected in plasma and liver tissues shortly after administration .
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| C_max | 15 nmol/g |
| t_max | 30 minutes |
| Elimination Half-life | 120 minutes |
Q & A
Q. What are the key synthetic methodologies for Methyl (2S,3R)-3-methylpyrrolidine-2-carboxylate, and how are stereochemical outcomes controlled?
The synthesis typically involves multi-step reactions with careful control of stereochemistry. Key steps include:
- Coupling reactions : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acids for amide bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency and selectivity .
- Temperature/pH control : Maintaining low temperatures (0–5°C) during coupling and neutral pH minimizes racemization .
- Protecting groups : tert-Butoxycarbonyl (Boc) groups are used to protect amines, ensuring regioselectivity .
Q. How is the stereochemistry of this compound confirmed experimentally?
- X-ray crystallography : Resolves absolute configuration (e.g., used this for a related pyrrolidine derivative) .
- NMR spectroscopy : H-H NOESY or C NMR coupling constants identify spatial arrangements of substituents .
- Chiral HPLC : Validates enantiomeric purity (>98% ee) using columns like Chiralpak IA/IB .
Q. What solvents and coupling agents optimize yield and purity in its synthesis?
- Optimal solvents : DMF enhances solubility of intermediates; DCM minimizes side reactions during Boc deprotection .
- Coupling agents : DCC/EDC with HOBt (hydroxybenzotriazole) reduce racemization compared to non-additive methods .
- Critical factors : Pre-drying solvents over molecular sieves and inert atmosphere (N) improve reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?
- Kinetic studies : Monitor reaction progress via LC-MS to identify rate-limiting steps (e.g., slow amide coupling at >100 mmol scale) .
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., solvent ratio, temperature) identifies optimal conditions .
- Impurity profiling : Use HRMS or H NMR to detect byproducts (e.g., diastereomers from epimerization) and adjust protecting groups .
Q. What computational methods predict the reactivity and biological interactions of this compound?
- DFT (Density Functional Theory) : Models transition states to explain stereochemical outcomes (e.g., energy barriers for epimerization) .
- Molecular docking : Screens binding affinity to enzymes (e.g., prolyl oligopeptidase) using software like AutoDock Vina .
- MD (Molecular Dynamics) simulations : Predicts stability of protein-ligand complexes in physiological conditions .
Q. How does the biological activity of this compound compare to its structural analogs?
- Enzyme inhibition : The methyl ester group enhances membrane permeability, increasing potency against intracellular targets compared to carboxylic acid analogs .
- Stereochemical impact : The (2S,3R) configuration shows 10-fold higher activity in serine protease inhibition than (2R,3S) diastereomers .
Q. What strategies mitigate safety risks during handling and storage?
Q. How are advanced spectroscopic techniques applied to study its degradation pathways?
- LC-HRMS : Identifies degradation products (e.g., hydrolysis to carboxylic acid) under accelerated stability testing (40°C/75% RH) .
- Isotopic labeling : O-tracing confirms ester hydrolysis as the primary degradation mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

